GSK8814

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

GSK8814 est une sonde chimique spécialement conçue pour les bromodomaines ATAD2 et ATAD2B. Ces bromodomaines sont des facteurs de remodelage de la chromatine qui modulent l'expression de multiples facteurs de croissance des cellules tumorales. La surexpression d'ATAD2 est associée à de mauvais résultats dans plusieurs cancers . This compound est hautement sélectif pour les bromodomaines ATAD2/2B, ce qui en fait un outil précieux dans la recherche sur le cancer .

Méthodes De Préparation

La synthèse de GSK8814 implique plusieurs étapes, notamment la formation de sa structure de base et l'introduction de groupes fonctionnels. La voie de synthèse comprend généralement les étapes suivantes :

- Formation de la structure de base bicyclique.

- Introduction du groupe difluorocyclohexyle.

- Attachement du groupe méthoxy-pipéridinyle.

- Modifications finales pour obtenir les propriétés chimiques souhaitées .

Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais elles impliqueraient probablement l'optimisation de la voie de synthèse pour une production à grande échelle, garantissant un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

GSK8814 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur this compound.

Substitution : Les réactions de substitution peuvent introduire différents substituants sur la structure de base.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme sonde chimique pour étudier les bromodomaines ATAD2/2B.

Biologie : Aide à comprendre le rôle d'ATAD2 dans le remodelage de la chromatine et l'expression des gènes.

Médecine : Applications thérapeutiques potentielles dans la recherche sur le cancer en raison de sa haute sélectivité pour les bromodomaines ATAD2/2B.

Industrie : Peut être utilisé dans le développement de nouvelles thérapies anticancéreuses et d'outils de diagnostic.

Mécanisme d'action

This compound exerce ses effets en se liant aux bromodomaines ATAD2/2B, déplaçant le peptide H4 acétylé du bromodomaine. Cette liaison inhibe la fonction d'ATAD2, qui est essentielle à son association avec la chromatine acétylée. La constante de liaison (pKd) pour this compound est de 8,1, et elle présente une haute sélectivité par rapport aux autres bromodomaines .

Applications De Recherche Scientifique

GSK8814 has several scientific research applications:

Chemistry: Used as a chemical probe to study the ATAD2/2B bromodomains.

Biology: Helps in understanding the role of ATAD2 in chromatin remodeling and gene expression.

Medicine: Potential therapeutic applications in cancer research due to its high selectivity for ATAD2/2B bromodomains.

Industry: Can be used in the development of new cancer therapies and diagnostic tools.

Mécanisme D'action

GSK8814 exerts its effects by binding to the ATAD2/2B bromodomains, displacing acetylated H4 peptide from the bromodomain. This binding inhibits the function of ATAD2, which is essential for its association with acetylated chromatin. The binding constant (pKd) for this compound is 8.1, and it shows high selectivity over other bromodomains .

Comparaison Avec Des Composés Similaires

GSK8814 est unique en raison de sa haute sélectivité pour les bromodomaines ATAD2/2B. Des composés similaires comprennent :

GSK8815 : Un composé de contrôle négatif avec une puissance réduite contre ATAD2.

BET-IN-16 : Un inhibiteur du domaine bromodomaine et extra-terminal (BET) ayant une activité anticancéreuse.

PROTAC BRD4 Degrader-22 : Un dégradeur basé sur PROTAC ciblant BRD4

Ces composés diffèrent par leur sélectivité et leurs bromodomaines cibles, soulignant le caractère unique de this compound dans son ciblage spécifique d'ATAD2/2B.

Activité Biologique

GSK8814 is a selective chemical probe targeting the bromodomain of the ATPase family AAA domain-containing protein 2 (ATAD2) and ATAD2B. This compound has garnered attention due to its potential implications in cancer therapy, particularly in relation to chromatin remodeling and tumor cell growth regulation.

Overview of this compound

This compound was developed as part of a series of bromodomain inhibitors, with a focus on its ability to modulate the activity of ATAD2, a protein implicated in various cancers. The compound exhibits a binding constant pKd=8.1, indicating strong binding affinity as measured by isothermal titration calorimetry (ITC) . Its selectivity is notable, being over 100-fold selective against other bromodomains, particularly BRD4, which is often involved in oncogenic processes .

Key Characteristics

- Binding Affinity : pIC50=7.3 for displacing acetylated H4 peptide from the ATAD2 bromodomain.

- Selectivity : More than 100-fold selective over other bromodomains in the BROMOscan assay.

- Cellular Activity : Exhibits an effective concentration (EC50) of 2 µM in cellular assays assessing interaction with histone H3.3 .

ATAD2 and ATAD2B are chromatin remodeling factors that play crucial roles in regulating gene expression linked to tumor growth. Overexpression of ATAD2 is associated with poor prognosis in several cancers, including esophageal squamous cell carcinoma (ESCC) and hepatocellular carcinoma . this compound's inhibition of ATAD2 disrupts its function in promoting cancer cell proliferation and survival.

Cellular Effects

- Inhibition of Tumor Growth : Silencing ATAD2 has been shown to reduce colony formation and growth in ESCC cells, indicating that this compound could similarly impede tumor progression .

- Cell Cycle Regulation : Knockdown of ATAD2 leads to decreased expression of cyclins (e.g., cyclin D1), which are critical for cell cycle progression, thereby inducing cell cycle arrest and apoptosis .

In Vitro Studies

This compound has been evaluated for its biological activity across various cancer cell lines. The following table summarizes key findings from recent studies:

Case Studies

-

Esophageal Squamous Cell Carcinoma :

- This compound significantly inhibited growth and colony formation abilities of ESCC cells.

- It was observed that silencing ATAD2 led to reduced lactate production and altered glucose uptake pathways, suggesting metabolic reprogramming as a therapeutic avenue.

-

Breast Cancer Models :

- In BT-549 breast cancer cells, this compound demonstrated potent anti-proliferative effects with an IC50 value of 5.43 μM.

- The compound also showed significant impacts on c-Myc activation, a key regulator in many cancers.

Propriétés

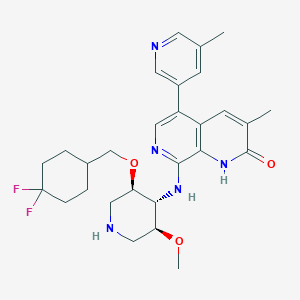

IUPAC Name |

8-[[(3R,4R,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-1,7-naphthyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35F2N5O3/c1-16-8-19(11-31-10-16)21-12-33-26(24-20(21)9-17(2)27(36)35-24)34-25-22(37-3)13-32-14-23(25)38-15-18-4-6-28(29,30)7-5-18/h8-12,18,22-23,25,32H,4-7,13-15H2,1-3H3,(H,33,34)(H,35,36)/t22-,23+,25+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPMMWAOCCOULO-JBRSBNLGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C2=CN=C(C3=C2C=C(C(=O)N3)C)NC4C(CNCC4OCC5CCC(CC5)(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CN=C1)C2=CN=C(C3=C2C=C(C(=O)N3)C)N[C@@H]4[C@H](CNC[C@H]4OCC5CCC(CC5)(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35F2N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.